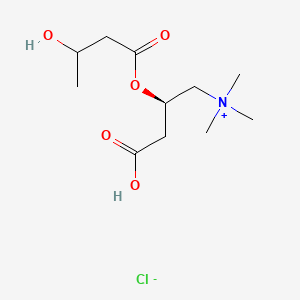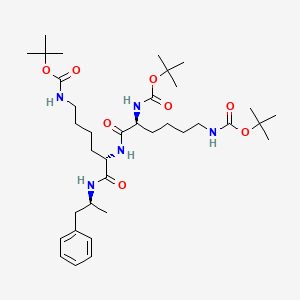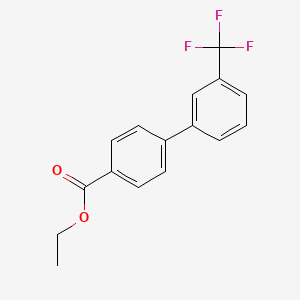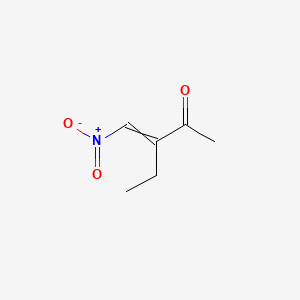![molecular formula C19H21ClN2O4S B13838187 5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride is a chemical compound known for its significant applications in medicinal chemistry. It is often referred to in the context of its role as an intermediate in the synthesis of pioglitazone hydrochloride, a pharmaceutical compound used in the treatment of type 2 diabetes mellitus .
Méthodes De Préparation
The synthesis of 5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride involves several steps. One common synthetic route includes the reaction of 2,4-thiazolidinedione with 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde in the presence of a base such as piperidine . The reaction typically occurs in a solvent like methanol under reflux conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various thiazolidinedione derivatives.
Biology: It is used in studies related to cellular metabolism and insulin sensitivity.
Mécanisme D'action
The mechanism of action of this compound, particularly in its role as pioglitazone hydrochloride, involves activation of peroxisome proliferator-activated receptor gamma (PPARγ). This activation enhances the transcription of insulin-responsive genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity and reducing blood glucose levels . The molecular targets include various enzymes and proteins involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride include other thiazolidinedione derivatives such as:
Rosiglitazone: Another PPARγ agonist used in the treatment of type 2 diabetes.
Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to hepatotoxicity.
The uniqueness of this compound lies in its specific structural features that confer high efficacy and safety in its therapeutic applications .
Propriétés
Formule moléculaire |
C19H21ClN2O4S |
|---|---|
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
5-[[4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C19H20N2O4S.ClH/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17;/h3-8,10,16-17,22H,2,9,11H2,1H3,(H,21,23,24);1H |
Clé InChI |
MPGXNLKPJRFEEG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)





![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)






![prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13838212.png)
